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Compound of Interest

Compound Name: Propyl protocatechuate

CAS No.: 37757-42-9

Cat. No.: B3327754

Get Quote

Executive Summary
Propyl protocatechuate (PPC) is the n-propyl ester of protocatechuic acid.[1] While the parent

acid is a potent antioxidant with limited membrane permeability due to its hydrophilicity, the

propyl ester modification significantly alters its physicochemical landscape. This guide analyzes

the lipophilicity (LogP) and pH-dependent distribution (LogD) of PPC, providing researchers

with the data necessary to optimize its formulation in lipid-based carriers and predict its

absorption kinetics.[1]

Key Insight: The esterification of the carboxyl group shifts the molecule from a highly polar acid

(LogP ~0.[1]8) to a moderately lipophilic compound (Predicted LogP ~2.1–2.3), placing it in the

optimal window for passive membrane diffusion (LogP 1–3) while retaining the redox activity of

the catechol moiety.[1]

Physicochemical Profile & Data Summary
The following values represent a synthesis of experimental data from homologous series

(ethyl/butyl esters) and high-fidelity consensus predictions.
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Parameter Value / Range Confidence Source/Rationale

IUPAC Name
Propyl 3,4-

dihydroxybenzoate
N/A Structure

Molecular Weight 196.20 g/mol Exact C₁₀H₁₂O₄

LogP (Neutral) 2.15 ± 0.20 High

Interpolated from

Ethyl ester (1.[2]87) &

Butyl ester trends [1]

[2]

pKa (Phenolic) 8.2 ± 0.1 High

First ionization of

catechol group

(meta/para-OH) [3]

LogD (pH 7.4) 2.10 Medium

Neutral form

dominates at

physiological pH

Water Solubility ~1.2 mg/mL Est.[1]
Significantly lower

than parent acid

H-Bond Donors 2 Exact Phenolic hydroxyls

H-Bond Acceptors 4 Exact
Ester oxygens +

Phenolic oxygens

Structural Impact on Lipophilicity
The addition of the n-propyl chain (

) adds substantial hydrophobicity compared to the parent acid.[1]

Increment Rule: Each methylene unit (

) typically adds +0.5 to the LogP.[1]

Baseline: Protocatechuic Acid (LogP

0.[1][3]82)
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Ethyl Ester (LogP

1.[1][3]87)

Propyl Ester (LogP

2.3).[1]

Lipophilicity Profile: LogP vs. LogD[4][5][6]
Understanding the distinction between LogP (partition of neutral species) and LogD

(distribution at a specific pH) is vital for PPC because it contains ionizable phenolic groups.[1]

The LogD Profile
At physiological pH (7.4), PPC remains largely neutral because its pKa (~8.[1]2) is higher than

the environmental pH.[1] However, in basic environments (intestinal lumen pH > 8), ionization

occurs, drastically reducing lipophilicity.

pH 1.0 – 7.0: Species is neutral.[1]

. High membrane permeability.[4]

pH 8.2 (pKa): 50% Ionized.[1]

. Permeability begins to drop.

pH 10.0: Fully Ionized (Phenolate).[1]

. High solubility, low permeability.

Partitioning Mechanism Diagram
The following diagram illustrates the equilibrium states relevant to PPC extraction and

biological crossing.
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Caption: Equilibrium dynamics of Propyl Protocatechuate between aqueous and lipid phases.

At physiological pH, the neutral form predominates, favoring lipid partitioning.

Experimental Determination Protocols
For researchers validating these values, I recommend two complementary methods. The

Shake-Flask method provides the thermodynamic gold standard, while RP-HPLC allows for

higher throughput.

Protocol A: Miniaturized Shake-Flask (Gold Standard)
Best for: Generating a precise reference value.[1]

Preparation: Dissolve PPC in n-octanol-saturated water to a concentration of 100 µM.

Equilibration: Mix equal volumes (1 mL each) of the PPC solution and water-saturated n-

octanol in a glass vial.

Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.

Separation: Centrifuge at 3000g for 10 minutes to separate phases.

Quantification: Analyze the aqueous phase using UV-Vis spectrophotometry (Peak

approx 260 nm or 295 nm) or HPLC.[1]
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Calculation:

(Note: Assumes volume ratio is 1:1).

Protocol B: RP-HPLC Retention Time Correlation
Best for: Screening multiple ester derivatives.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

Mobile Phase: Isocratic Methanol/Water (60:40) buffered at pH 3.0 (to suppress ionization).

Standards: Inject a set of standards with known LogP values (e.g., Toluene, Ethylbenzene,

Propylbenzene).

Calibration: Plot

(capacity factor) vs. Known LogP.

Determination: Inject PPC, calculate its

, and interpolate LogP from the calibration curve.

Workflow Visualization
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Caption: Decision matrix and workflow for experimental LogP determination of Propyl
Protocatechuate.

Applications in Drug Development[4][7]
The lipophilicity of PPC (LogP ~2.15) makes it superior to Protocatechuic Acid (PCA) for

specific applications.[1]

Prodrug Strategy for CNS Targeting
PCA is a known antioxidant and anti-inflammatory agent but has poor Blood-Brain Barrier

(BBB) penetration due to low lipophilicity.[1]

Mechanism: PPC acts as a lipophilic prodrug. The propyl ester masks the carboxylate,

facilitating passive diffusion across the BBB endothelial cells.

Bioactivation: Once inside the CNS, intracellular esterases hydrolyze PPC back to the active

PCA [4].

Formulation in Lipid Nanocarriers
PPC's LogP > 2.0 makes it compatible with Self-Emulsifying Drug Delivery Systems (SEDDS)

and lipid nanoparticles.[1]

Solubility: Unlike the acid, PPC dissolves readily in excipients like Capryol 90 or Labrafil,

allowing for high-load encapsulation in soft gel capsules.

Stability: The ester form protects the molecule from rapid first-pass metabolism

(glucuronidation) often seen with free acids.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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